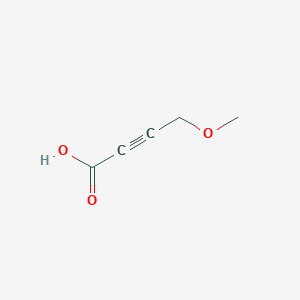4-methoxybut-2-ynoic Acid
CAS No.: 24303-64-8
Cat. No.: VC3797576
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24303-64-8 |
|---|---|
| Molecular Formula | C5H6O3 |
| Molecular Weight | 114.1 g/mol |
| IUPAC Name | 4-methoxybut-2-ynoic acid |
| Standard InChI | InChI=1S/C5H6O3/c1-8-4-2-3-5(6)7/h4H2,1H3,(H,6,7) |
| Standard InChI Key | ATFQGKWMZOYASB-UHFFFAOYSA-N |
| SMILES | COCC#CC(=O)O |
| Canonical SMILES | COCC#CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Methoxybut-2-ynoic acid belongs to the class of alkynoic acids, distinguished by the presence of a carbon-carbon triple bond. Key molecular attributes include:
| Property | Value |
|---|---|
| CAS Number | 24303-64-8 |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| Exact Mass | 114.032 Da |
| SMILES Notation | COCC#CC(=O)O |
| InChIKey | ATFQGKWMZOYASB-UHFFFAOYSA-N |
The compound’s IUPAC name, 4-methoxybut-2-ynoic acid, reflects the positions of the methoxy group (C4) and the triple bond (between C2 and C3) . The triple bond introduces significant strain, enhancing reactivity in cycloaddition and nucleophilic addition reactions compared to saturated analogs .
Synthesis and Industrial Production
Synthetic Routes
-
Alkyne Carboxylation: Reaction of terminal alkynes with carbon dioxide under transition metal catalysis .
-
Oxidative Functionalization: Oxidation of propargyl alcohols followed by methoxylation .
Industrial-scale production likely involves continuous-flow reactors to manage exothermic reactions and improve yield . Purification methods may include crystallization or chromatography, given the compound’s polar nature.
Challenges in Synthesis
The presence of both acidic (carboxylic acid) and basic (methoxy) groups complicates reaction conditions, necessitating pH-controlled environments to prevent decomposition . Additionally, the triple bond’s susceptibility to polymerization requires inert atmospheres during storage .
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s structure makes it a valuable precursor in synthesizing:
-
Anticancer Agents: Alkynoic acids are known to inhibit tyrosine kinases involved in tumor proliferation .
-
Antimicrobial Derivatives: Methoxy groups enhance lipid solubility, improving penetration into bacterial cell membranes .
Material Science
The triple bond enables click chemistry applications, such as:
-
Polymer Crosslinking: Formation of rigid networks in thermosetting resins .
-
Surface Functionalization: Covalent attachment to nanoparticles for biosensing .
Comparative Analysis with Structural Analogs
Future Directions
Despite its potential, research on 4-methoxybut-2-ynoic acid remains nascent. Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume